Boiling Point Elevation Relative to Shorter-Chain and Fully Fluorinated Ether Comparators
The target compound exhibits a boiling point of 140–142 °C , which is 48–78 °C higher than its closest shorter-chain analog 1,1,2,2-tetrafluoro-3-methoxypropane (bp 64–68 °C) and approximately 48 °C higher than the widely used battery co-solvent TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, bp ~92 °C) . It is approximately 30 °C lower than F4DEE (1,2-bis(2,2-difluoroethoxy)ethane, bp 172.8 °C) , placing it in a mid-range thermal stability window that balances volatility control with processability.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 140–142 °C |
| Comparator Or Baseline | 1,1,2,2-Tetrafluoro-3-methoxypropane: 64–68 °C; TTE: 92 °C; F4DEE: 172.8 °C; HFE-494e2 (1,1,2,2-tetrafluoro-1-(2-methoxyethoxy)ethane): 103.1 °C |
| Quantified Difference | Δ = +48 to +78 °C above shorter-chain analog; Δ = +48 °C above TTE; Δ = −30 °C below F4DEE |
| Conditions | Atmospheric pressure (760 mmHg); values compiled from supplier technical data sheets and predicted data |
Why This Matters
A boiling point 48 °C above TTE reduces evaporative solvent loss during high-temperature formation cycles and provides a wider liquid operating range for lithium-metal batteries without the high viscosity penalty associated with F4DEE's 172.8 °C boiling point.
